2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid is an organic compound characterized by the presence of both an ether and a thioether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid typically involves the reaction of 3-methylbutanol with 4-(methylsulfanyl)butanoic acid under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction mixture is heated to a temperature of around 100°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether and thioether groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted ethers and thioethers.
Scientific Research Applications
2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxy-3-methylbutanoic acid: Similar in structure but contains hydroxyl groups instead of ether and thioether groups.
®-2,3-dihydroxy-3-methylbutanoate: A structural derivative of butyrate with similar functional groups.
Uniqueness
2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid is unique due to the presence of both an ether and a thioether group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
652968-20-2 |
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Molecular Formula |
C10H20O3S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-(3-methylbutoxy)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H20O3S/c1-8(2)4-6-13-9(10(11)12)5-7-14-3/h8-9H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
ILJMLZLDRIRZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(CCSC)C(=O)O |
Origin of Product |
United States |
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